N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine

Description

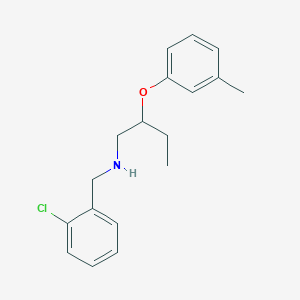

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine is a tertiary amine featuring a butanamine backbone substituted with a 2-chlorobenzyl group at the primary amine and a 3-methylphenoxy group at the second carbon. The compound’s structure combines aromatic chlorination and methylphenoxy substitution, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(3-methylphenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-3-16(21-17-9-6-7-14(2)11-17)13-20-12-15-8-4-5-10-18(15)19/h4-11,16,20H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUVEBVPHLEDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC1=CC=CC=C1Cl)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Reductive amination is a common and efficient method for synthesizing benzylamine derivatives. The process involves:

- Reacting 2-chlorobenzaldehyde with the amine intermediate (2-(3-methylphenoxy)-1-butanamine).

- Using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under mild conditions to convert the imine intermediate to the target amine.

| Parameter | Description |

|---|---|

| Solvent | Methanol, ethanol, or ethyl acetate |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 24 hours |

| Reducing agent | NaBH3CN, NaBH4, or LiAlH4 |

| Catalyst (optional) | Raney Ni, Pt, or PtO2 for catalytic hydrogenation |

This method allows selective formation of the N-(2-chlorobenzyl) group with high yields and purity.

The introduction of the 3-methylphenoxy group onto the butanamine chain is commonly achieved by:

- Reacting 3-methylphenol with a suitable halogenated butane intermediate (e.g., 1-chlorobutane or 1-bromobutane).

- Using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol, facilitating nucleophilic substitution.

| Parameter | Description |

|---|---|

| Solvent | Acetone, DMF, or DMSO |

| Temperature | Reflux or 50–80 °C |

| Reaction time | Several hours to overnight |

| Base | K2CO3, NaH |

This reaction forms the 2-(3-methylphenoxy)-1-butanamine intermediate critical for the final amination step.

Butanamine Backbone Preparation

The 1-butanamine moiety can be prepared via:

- Ammoniation of 1-butanol vapor over catalysts such as alumina or molybdenum oxide at 170–200 °C.

- Alternatively, chlorination of butanol to chlorobutane followed by ammonolysis under pressure and heat (85–95 °C, 0.54–0.64 MPa) to yield butanamine derivatives.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Butanol ammoniation | 1-butanol + NH3, Cu-Ni catalyst, 170–200 °C | ~50-70 | Produces mixture of amines, requires distillation |

| Williamson ether synthesis | 3-methylphenol + 1-chlorobutane, K2CO3, acetone, reflux | 75-85 | Requires careful control of base and temperature |

| Reductive amination | 2-chlorobenzaldehyde + amine intermediate, NaBH3CN, MeOH, RT | 80-95 | Mild conditions, high selectivity |

- Reductive amination using NaBH3CN in methanol at room temperature for 12 hours yields high purity N-(2-chlorobenzyl) derivatives with minimal side products.

- Use of catalytic hydrogenation (Raney Ni-H2 or Pt-H2) can alternatively reduce imine intermediates but requires careful control to avoid over-reduction.

- Williamson ether synthesis benefits from polar aprotic solvents and controlled temperature to prevent elimination side reactions.

- Ammoniation of butanol vapor is industrially viable but results in mixtures requiring fractional distillation for product isolation.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ammoniation of butanol | 1-butanol, ammonia | Cu-Ni catalyst, 170–200 °C | Industrial scale, direct amine formation | Mixture of amines, requires separation |

| Williamson ether synthesis | 3-methylphenol, halobutane | K2CO3, acetone, reflux | High yield, straightforward | Requires pure halide, side reactions possible |

| Reductive amination | 2-chlorobenzaldehyde, amine intermediate | NaBH3CN, MeOH, RT, 12 h | High selectivity, mild conditions | Sensitive to moisture, requires careful handling |

The preparation of N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine involves a multi-step synthetic route combining amination, ether formation, and reductive amination. Reductive amination of 2-chlorobenzaldehyde with the amine intermediate under mild reducing conditions is the cornerstone of the synthesis, providing high yields and purity. The butanamine backbone can be prepared via catalytic ammoniation or chlorination/ammonolysis routes, while the phenoxy substitution is efficiently introduced by Williamson ether synthesis. Optimization of conditions such as solvent choice, temperature, and catalyst loading is critical for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduced forms such as primary or secondary amines.

Substitution: New derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Backbone Flexibility : The butanamine backbone in the target compound provides greater conformational flexibility compared to the rigid acetamide structure of NAPMA . This may influence binding kinetics in biological systems.

Chlorobenzyl Substitution : The 2-chlorobenzyl group is shared with compounds in and . Chlorination enhances lipophilicity and may improve blood-brain barrier penetration, a feature absent in hydroxylated analogs like ’s compound .

Phenoxy vs. Piperazinyl Groups: NAPMA’s piperazinyl-acetyl moiety confers specificity for osteoclast inhibition, while the target compound’s 3-methylphenoxy group may favor interactions with aromatic receptors (e.g., serotonin or adrenergic systems) .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Solubility : The hydroxyl group in ’s compound improves solubility, whereas the target compound may require salt formation (e.g., hydrochloride) for enhanced bioavailability, as seen in .

Biological Activity

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a chlorobenzyl group and a phenoxy group. The presence of these functional groups contributes to its biological properties.

The mechanism of action for this compound involves its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially modulating their activity and influencing physiological responses.

Research indicates that compounds with similar structures often exhibit antibacterial and antifungal activities, which may extend to this compound as well .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the 1,3-bis(aryloxy)propan-2-amine class. These compounds have demonstrated effectiveness against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating significant antibacterial potential .

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| CPD20 | 2.5 | S. pyogenes, S. aureus |

| CPD22 | 5 | E. faecalis |

This table summarizes the antibacterial activity of selected compounds within the same chemical family, providing insight into the potential effectiveness of this compound against similar pathogens.

Antifungal and Antiprotozoal Activities

In addition to antibacterial properties, related compounds have shown antifungal and antiprotozoal activities. This broad spectrum of biological activity suggests that this compound could also possess similar effects, warranting further investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. For instance:

- Study on Antibacterial Efficacy : A study evaluated 22 synthetic 1,3-bis(aryloxy)propan-2-amines against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, reinforcing the need for further exploration of this compound's efficacy .

- Pharmacological Profiles : Research has suggested that modifications in the side chains of similar compounds can significantly alter their pharmacological profiles, hinting at the importance of structure-activity relationships in determining biological efficacy .

Q & A

Q. What are the optimal synthetic routes for N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Amine-Alkylation : React 1-butanamine with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃) to form N-(2-chlorobenzyl)-1-butanamine .

Etherification : Introduce the 3-methylphenoxy group via nucleophilic substitution using 3-methylphenol and a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

Characterization should include / NMR, high-resolution mass spectrometry (HRMS), and FTIR to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- Spectroscopy : NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups at δ 3.2–4.0 ppm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% area under the curve).

- Mass Spectrometry : HRMS to confirm the molecular ion peak (e.g., [M+H] at m/z 318.12) .

Cross-reference data with computational predictions (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its physicochemical properties?

- Methodological Answer :

- Substituent Optimization : Replace the 3-methylphenoxy group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to alter lipophilicity. Use Hammett constants () to predict electronic effects .

- Backbone Modification : Introduce a tertiary amine (e.g., dimethylamine) via reductive amination to improve solubility. Monitor changes via logP measurements (shake-flask method) .

- Validation : Compare modified analogs using in silico tools (e.g., Schrödinger’s QikProp) for ADME predictions and DSC (differential scanning calorimetry) for thermal stability .

Q. How should researchers address contradictory spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Resolve discrepancies (e.g., unexpected NMR peaks) by repeating experiments under standardized conditions (deuterated solvents, calibrated spectrometers).

- X-ray Crystallography : If feasible, obtain a single-crystal structure to unambiguously confirm bond connectivity and stereochemistry .

- Database Comparison : Cross-check spectral data against authoritative repositories like NIST Chemistry WebBook or CAS Common Chemistry .

Q. What strategies are effective for enantiomeric separation of chiral analogs of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase. Optimize flow rate and temperature to achieve baseline separation () .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for selective acetylation of one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with target enzymes like cytochrome P450 or monoamine oxidases .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning) of key residues in the enzyme active site .

- IC Determination : Conduct dose-response experiments with a 12-point dilution series (0.1 nM–100 µM). Analyze data using GraphPad Prism’s nonlinear regression tools .

Q. What experimental designs are recommended for stability studies under varying pH and temperature?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via UPLC-MS at 0, 24, and 48 hours .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Calculate activation energy () from degradation rates at 40°C, 50°C, and 60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.